molecular formula C17H19NO2 B5600311 N-benzyl-2-(2-ethylphenoxy)acetamide

N-benzyl-2-(2-ethylphenoxy)acetamide

Cat. No.: B5600311
M. Wt: 269.34 g/mol
InChI Key: DZPATZJOSZQAIE-UHFFFAOYSA-N
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Description

N-Benzyl-2-(2-ethylphenoxy)acetamide is a substituted acetamide derivative characterized by a benzyl group attached to the nitrogen atom and a 2-ethylphenoxy moiety at the α-position of the acetamide backbone. Such compounds are frequently explored for their biological activities, including orexin receptor antagonism, anti-inflammatory properties, and enzyme inhibition .

Properties

IUPAC Name

N-benzyl-2-(2-ethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-2-15-10-6-7-11-16(15)20-13-17(19)18-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPATZJOSZQAIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-(2-ethylphenoxy)acetamide typically involves the reaction of 2-ethylphenol with chloroacetic acid to form 2-(2-ethylphenoxy)acetic acid. This intermediate is then reacted with benzylamine under appropriate conditions to yield the final product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-2-(2-ethylphenoxy)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-benzyl-2-(2-ethylphenoxy)acetamide has been explored for various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential therapeutic effects in treating certain diseases due to its bioactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-(2-ethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Crystallography

  • Substituent Effects on Phenoxy Groups: N-Benzyl-2-(2-chloro-4-methylphenoxy)acetamide and N-Benzyl-2-(2,6-dichlorophenoxy)acetamide (): These analogues replace the ethyl group with chloro and methyl substituents. X-ray diffraction studies reveal chair conformations in cyclohexyl derivatives and intermolecular N–H···O hydrogen bonding, forming chains along the c-axis. Such interactions influence crystallinity and solubility compared to ethyl-substituted derivatives . N-Benzyl-2-(5-oxo-4,5-dihydro-1H-imidazol-2-yl)acetamide (4g) (): Incorporates an imidazolone ring, leading to distinct hydrogen-bonding patterns (IR peaks at 3268 cm⁻¹ for NH) and higher melting points (154°C) compared to aliphatic substituents .
  • Benzyl vs.
Table 1: Structural Comparison of Key Analogues
Compound Substituents Hydrogen Bonding Melting Point/°C Reference
N-Benzyl-2-(2-ethylphenoxy)acetamide 2-Ethylphenoxy, benzyl N–H···O (amide) N/A
N-Benzyl-2-(2-chloro-4-methylphenoxy)acetamide 2-Cl, 4-Me-phenoxy, benzyl N–H···O chains N/A
N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide 2,3-Cl-phenoxy, cyclohexyl Chair conformation, N–H···O N/A
Compound 4g (imidazolone derivative) Imidazolone, benzyl NH and CO peaks in IR 154

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